![molecular formula C3H6NaO4P B13798245 sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate is a chemical compound that belongs to the class of phosphinates Phosphinates are organophosphorus compounds containing a phosphorus atom bonded to an oxygen atom and an organic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate typically involves the reaction of sodium hypophosphite with an appropriate epoxide under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The product is typically purified through crystallization or other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are carried out in polar solvents.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinates. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Sodium hypophosphite: A related compound with similar chemical properties but different applications.
Phosphonic acids: Compounds with a similar phosphorus-oxygen bond but different functional groups.
Phosphine derivatives: Compounds derived from the reduction of phosphinates.
Uniqueness
Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C3H6NaO4P |
|---|---|
Peso molecular |
160.04 g/mol |
Nombre IUPAC |
sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate |
InChI |
InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1/t2-,3+;/m1./s1 |
Clave InChI |
JHXHBFDOOUMZSP-MUWMCQJSSA-M |
SMILES isomérico |
C[C@@H]1[C@@H](O1)P(=O)(O)[O-].[Na+] |
SMILES canónico |
CC1C(O1)P(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


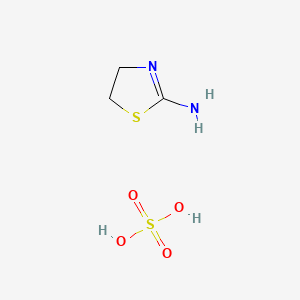
![7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-](/img/structure/B13798168.png)
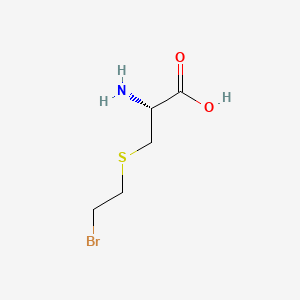
![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)

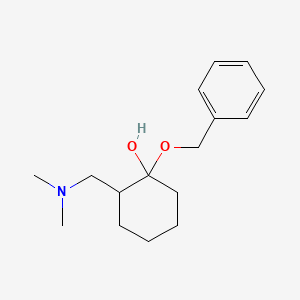
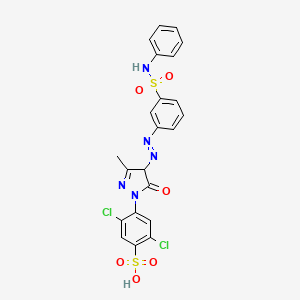
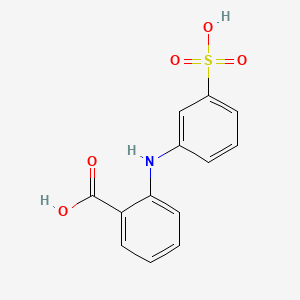
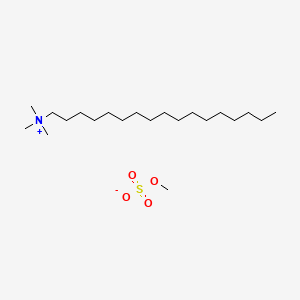
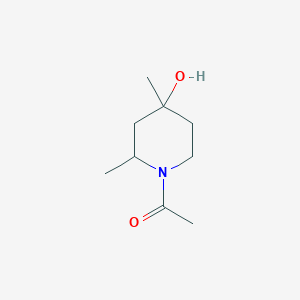
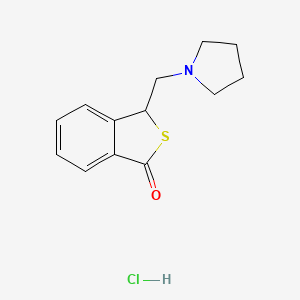
![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)

